molecular formula C9H10FN3O B13435841 4-(2-Fluoropyridin-4-yl)piperazin-2-one

4-(2-Fluoropyridin-4-yl)piperazin-2-one

Cat. No.: B13435841
M. Wt: 195.19 g/mol
InChI Key: RTFDJPCMQDXJMV-UHFFFAOYSA-N
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Description

4-(2-Fluoropyridin-4-yl)piperazin-2-one is a chemical compound that features a piperazine ring substituted with a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoropyridin-4-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoropyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated reagents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

Mechanism of Action

The mechanism of action of 4-(2-Fluoropyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication . This inhibition leads to the disruption of bacterial growth and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoropyridin-4-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluoropyridine moiety enhances its stability and reactivity compared to other piperazine derivatives .

Properties

Molecular Formula

C9H10FN3O

Molecular Weight

195.19 g/mol

IUPAC Name

4-(2-fluoropyridin-4-yl)piperazin-2-one

InChI

InChI=1S/C9H10FN3O/c10-8-5-7(1-2-11-8)13-4-3-12-9(14)6-13/h1-2,5H,3-4,6H2,(H,12,14)

InChI Key

RTFDJPCMQDXJMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=CC(=NC=C2)F

Origin of Product

United States

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